molecular formula C29H50N2O8 B235991 Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester CAS No. 136210-30-5

Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester

Cat. No. B235991
CAS RN: 136210-30-5
M. Wt: 554.7 g/mol
InChI Key: VLJCQQPKCXJKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartic acid, N,N’-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1’,4,4’-tetraethyl ester is a colorless solid . It is widely used in organic synthesis and plays a crucial role as a building block in the synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of this compound is C29H50N2O8 . Unfortunately, the specific 2D or 3D chemical structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 554.72 . It has a predicted boiling point of 622.9±55.0 °C, a predicted density of 1.11±0.1 g/cm3, and a predicted pKa of 7.32±0.40 . It has a predicted viscosity of 2031mm2/s and a predicted LogP of 5.16 at 20℃ . Its water solubility is 100mg/L at 20℃ .

Scientific Research Applications

Metabolism and Biochemical Pathways

The metabolic pathways of aspartic acid derivatives have been extensively studied. Aspartic acid, from substances like aspartame, is metabolized into various components including CO2, alanine, and aspartate. This metabolism involves several biochemical pathways such as decarboxylation, transamination, and incorporation into body constituents like proteins and amino acids. For instance, aspartate can be converted into alanine at the intestinal mucosal level and then oxidized to CO2 through the tricarboxylic acid cycle. Such metabolic pathways are crucial for understanding the role of aspartic acid derivatives in various physiological processes (Ranney & Oppermann, 1979).

Neurophysiological Impact

Studies have also delved into the neurophysiological impacts of aspartic acid derivatives. Aspartame, in particular, has been associated with alterations in brain neurotransmitter levels and might influence neurophysiological activities. Such impacts are potentially significant for understanding various cognitive and behavioral disorders (Choudhary & Lee, 2017).

Industrial and Medical Applications

From an industrial perspective, the derivatives of aspartic acid, like polyaspartic acid (PAA), have significant applications. PAA, recognized for its biodegradability, is suitable for various uses in industries, medicine, and agriculture, potentially replacing many non-biodegradable polymers. Understanding the synthesis, characterization, and biodegradability of PAA and its derivatives is vital for leveraging its full potential in these fields (Thombre & Sarwade, 2005).

Safety and Health Implications

The safety and health implications of aspartic acid derivatives, particularly aspartame, have been a subject of extensive research. Investigations into the absorption, metabolism, and toxicological studies reveal that aspartame is generally safe at current consumption levels. However, there are nuanced findings regarding its metabolites and the potential for adverse health outcomes, highlighting the need for careful consumption and further research (Magnuson et al., 2007).

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), contaminated work clothing should not be allowed out of the workplace (P272), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]cyclohexyl]methyl]cyclohexyl]amino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O8/c1-5-36-26(32)18-24(28(34)38-7-3)30-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)31-25(29(35)39-8-4)19-27(33)37-6-2/h20-25,30-31H,5-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJCQQPKCXJKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1)CC2CCC(CC2)NC(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869855
Record name Desmophen LS 2973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester

CAS RN

136210-30-5
Record name 1,1′,4,4′-Tetraethyl N,N′-(methylenedi-4,1-cyclohexanediyl)bis[aspartate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136210-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Desmophen LS 2973
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tetraethyl N,N'-(methylenedicyclohexane-4,1-diyl)bis-.sc.dl.sc.-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Reactant of Route 2
Reactant of Route 2
Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Reactant of Route 3
Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Reactant of Route 4
Reactant of Route 4
Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Reactant of Route 5
Reactant of Route 5
Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester
Reactant of Route 6
Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.